N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide
Overview
Description
The description of a chemical compound includes its chemical formula, molecular weight, and structural formula. It may also include its common names, synonyms, and CAS number.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The chemical properties include reactivity, stability, and flammability.Scientific Research Applications
Neuroprotective Effects and Oxidative Stress
- Neuroprotective Effects and Oxidative Stress Reduction: A study examined the effects of biguanides, including N-[amino(imino)methyl]piperidine-1-carboximidamide, on biochemiluminescence parameters and reduced glutathione levels in rats. The results indicated that these substances could decrease free-radical oxidation levels and produce a neuroprotective effect under post-ischemic reperfusion conditions (Popova et al., 2011).
Glyoxal-Arginine Modifications
- Glyoxal-Arginine Interaction: This compound was found to be involved in the reaction of arginine with glyoxal, leading to specific modifications. These modifications were important for understanding the interactions and reactions involving arginine in different contexts (Glomb & Lang, 2001).
Spectroscopic Studies
- Electronic and Nuclear Magnetic Resonance Features: Spectroscopic investigations have explored the tautomeric forms of compounds related to N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide, providing insights into their electronic structures and chemical behavior (Baykal et al., 2006).
Tautomeric Studies
- Tautomerism Investigations: Studies have examined the tautomeric behaviors of compounds similar to N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide, revealing insights into their chemical stability and reactivity under various conditions (Ebead et al., 2007).
Safety And Hazards
The safety and hazards of a compound include its toxicity, environmental impact, and precautions that need to be taken while handling it.
Future Directions
Future directions could include potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.
properties
IUPAC Name |
N-(diaminomethylidene)-4-methylpiperidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5/c1-6-2-4-13(5-3-6)8(11)12-7(9)10/h6H,2-5H2,1H3,(H5,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEQXDWYNXSHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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